molecular formula C12H23ClN2O2 B2669660 N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride CAS No. 1286263-78-2

N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride

Cat. No.: B2669660
CAS No.: 1286263-78-2
M. Wt: 262.78
InChI Key: PPZZUWNSOZESHU-PFWPSKEQSA-N
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Description

N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl ring, a tetrahydropyran ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl and tetrahydropyran intermediates. The key steps include:

    Cyclohexyl Intermediate Preparation: The cyclohexyl ring is synthesized through a series of reactions, including hydrogenation and amination.

    Tetrahydropyran Intermediate Preparation: The tetrahydropyran ring is formed through cyclization reactions involving appropriate starting materials.

    Coupling Reaction: The cyclohexyl and tetrahydropyran intermediates are coupled using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,4R)-4-Aminocyclohexane-1-carbonitrile hydrochloride**: Shares a similar cyclohexyl structure but differs in the presence of a nitrile group.
  • N-[(1R,4R)-4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride**: Similar cyclohexyl structure with an aminomethyl group.

Properties

IUPAC Name

N-(4-aminocyclohexyl)oxane-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c13-10-1-3-11(4-2-10)14-12(15)9-5-7-16-8-6-9;/h9-11H,1-8,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZZUWNSOZESHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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